Endoxifen

Übersicht

Beschreibung

It is an active metabolite of tamoxifen and has been found to be effective in patients who have failed previous hormonal therapies such as tamoxifen, aromatase inhibitors, and fulvestrant . Endoxifen is under development for the treatment of estrogen receptor-positive breast cancer and for the treatment of mania in bipolar disorder .

Vorbereitungsmethoden

Endoxifen wird durch die Biotransformation von Tamoxifen synthetisiert. Der primäre Metabolit, N-Desmethyltamoxifen, wird durch das Cytochrom-P450-Enzym CYP2D6 weiter metabolisiert, um this compound zu erzeugen . Dieser Prozess beinhaltet die Oxidation von N-Desmethyltamoxifen, ein entscheidender Schritt bei der Bildung von this compound . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieses Biotransformationsprozesses, um hohe Ausbeuten und Reinheit von this compound zu erzielen .

Analyse Chemischer Reaktionen

Tamoxifen Metabolism

Endoxifen is a secondary metabolite of tamoxifen, formed via CYP2D6-mediated oxidation of N-desmethyltamoxifen (NDT) . This enzymatic process introduces a hydroxyl group at the 4-position of the tamoxifen scaffold (Table 1).

Table 1: Metabolic Pathway to this compound

| Precursor | Enzyme | Modification | Product |

|---|---|---|---|

| Tamoxifen | CYP3A4 | N-demethylation | NDT |

| NDT | CYP2D6 | 4-hydroxylation | This compound |

Isomerization Dynamics

This compound exists as E- and Z-isomers, with the Z-isomer being therapeutically active. Key findings include:

-

Thermodynamic Instability : The E-isomer undergoes spontaneous isomerization to the Z-form in solution, driven by steric and electronic factors .

-

Crystallographic Evidence : X-ray structures (PDB: 3Q97) confirm that the Z-isomer adopts a conformation favoring ER antagonism, while the E-isomer mimics estrogenic ER agonism .

Table 3: Docking Scores of this compound Isomers with ERα

| Isomer | GScore | H-bond Energy | van der Waals Energy |

|---|---|---|---|

| Z-Endoxifen | -14.22 | -1.5 | -48.6 |

| E-Endoxifen | -10.65 | -1.6 | 0.6 |

Thermal Decomposition

Under high temperatures (>200°C), this compound degrades into:

Proteasomal Degradation

In ER-positive breast cancer cells, this compound induces ERα degradation via the ubiquitin-proteasome pathway (Fig. 1C) . This is concentration-dependent, with significant ERα reduction observed at ≥10 nM .

ERα Binding and Antagonism

-

Mechanism : this compound binds ERα, displacing helix 12 (H12) to prevent coactivator recruitment. This contrasts with 4OHT, which stabilizes ERα .

-

Potency : this compound (IC₅₀ = 20 nM) is equipotent to 4OHT in suppressing ER-dependent proliferation .

Enzyme Interactions

-

SULT1E1 Inhibition : this compound competitively inhibits estrogen sulfotransferase (Ki = 0.5 µM), potentiating local estrogenic activity in tissues .

Stability in Solution

-

Solubility : this compound is soluble in DMF (20 mg/mL), ethanol (20 mg/mL), and DMSO (2 mg/mL) .

-

Photostability : Prolonged UV exposure induces Z-to-E isomerization, reducing therapeutic efficacy .

This synthesis of chemical and biochemical data underscores this compound’s complexity as a therapeutic agent, highlighting its metabolic origins, isomer-specific activity, and interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

Endoxifen is the most abundant active metabolite of tamoxifen, a drug used to treat breast cancer. Research into this compound aims to avoid issues linked to CYP2D6 polymorphisms, which affect how individuals metabolize tamoxifen .

Scientific Research Applications

Breast Cancer Treatment

- Mechanism of Action this compound has superior antiestrogenic effects compared to tamoxifen. It inhibits estrogen-dependent tumor growth and targets estrogen receptor alpha (ERα) for degradation in breast cancer cells . Global gene expression profiling shows that this compound's effects on cells are different from those of tamoxifen .

- Clinical Trials A Phase 1 clinical trial of Z-endoxifen, the active isomer of this compound, showed promising antitumor activity in patients with ER-positive breast cancer who had progressed on multiple endocrine therapies . Patients treated with Z-endoxifen achieved Z-endoxifen concentrations greatly exceeding those achieved with tamoxifen, with manageable toxicity .

- Tamoxifen Resistance this compound has demonstrated substantial antitumor activity in patients who had previously progressed on tamoxifen, suggesting it may benefit tamoxifen-resistant patients .

- Clinical Benefit Rate A clinical trial administering Z-endoxifen to women with hormone-refractory metastatic breast cancer showed that Z-endoxifen was well-tolerated and associated with clinical benefit . Clinical benefit was defined as complete response, partial response, or stable disease for six or more cycles .

- CYP2D6 enzyme activity Patients who poorly metabolize tamoxifen due to low CYP2D6 enzyme activity have very low concentrations of this compound and a higher risk of breast cancer .

- Reduced Mammographic Breast Density The KARISMA-Endoxifen Phase 2 study of (Z)-endoxifen in premenopausal women with mammographic breast density (MBD) demonstrated that low doses of (Z)-endoxifen significantly reduced MBD and were generally well tolerated .

Gynecologic Cancers

- Non-Breast Malignancies A study investigated the pharmacokinetics, safety, and efficacy of Z-endoxifen using doses up to 360 mg daily in patients with non-breast malignancies .

- Antitumor Activity Evidence of antitumor activity and prolonged stable disease has been achieved with Z-endoxifen despite prior tamoxifen therapy .

Pharmacokinetics and Pharmacodynamics

- Variability in this compound Formation Research has shown that CYP3A significantly explains 54% of the observed variability in this compound formation .

- Target Plasma Level Further escalation of Z-endoxifen dosage was suspended in one study due to the pill burden and exceeding the defined target plasma level of Z-endoxifen .

- Plasma Concentrations The mean this compound plasma concentration was 5.18 ng/mL in the 1 mg arm and 10.87 ng/mL in the 2 mg arm after one month of therapy. Plasma concentrations stayed the same at three and six months .

Other Applications

Wirkmechanismus

Endoxifen exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα), and modulating their activity . It functions as a potent antiestrogen by targeting ERα for degradation by the proteasome in breast cancer cells . This leads to the inhibition of estrogen-induced breast cancer cell proliferation . Additionally, this compound has been found to inhibit protein kinase C (PKC) signaling, which is associated with its therapeutic effects in bipolar disorder .

Vergleich Mit ähnlichen Verbindungen

Endoxifen ähnelt anderen Tamoxifen-Metaboliten wie 4-Hydroxytamoxifen und N-Desmethyltamoxifen. Es ist deutlich potenter als Tamoxifen und equipotent zu 4-Hydroxytamoxifen in seiner Fähigkeit, an Östrogenrezeptoren zu binden und die Proliferation von östrogenrezeptorabhängigem Brustkrebs zu unterdrücken . Weitere ähnliche Verbindungen umfassen:

4-Hydroxytamoxifen: Ein weiterer aktiver Metabolit von Tamoxifen mit ähnlichen antiöstrogenen Eigenschaften.

N-Desmethyltamoxifen: Ein primärer Metabolit von Tamoxifen, der weiter metabolisiert wird, um this compound zu bilden.

Northis compound: Ein potenter und selektiver Inhibitor der Aromatase, ein weiteres Enzym, das an der Östrogensynthese beteiligt ist.

Die Einzigartigkeit von this compound liegt in seiner Doppelfunktion als selektiver Östrogenrezeptormodulator und Protein-Kinase-C-Inhibitor, was es zu einer vielseitigen Verbindung für therapeutische Anwendungen macht .

Biologische Aktivität

Endoxifen, an active metabolite of tamoxifen, has gained attention for its biological activity, particularly in the treatment of hormone receptor-positive breast cancer and various psychiatric disorders. This article explores the compound's mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound functions primarily as a selective estrogen receptor modulator (SERM) . It exhibits a significantly higher binding affinity to estrogen receptors (ERs) compared to its parent compound, tamoxifen. Studies have shown that this compound is capable of suppressing estrogen-dependent growth in ER-positive breast cancer cells with up to 100-fold greater potency than tamoxifen itself .

Key Pathways Influenced by this compound:

- Estrogen Receptor Modulation : this compound binds to ERs and blocks estrogen's proliferative effects on breast cancer cells.

- PKC Inhibition : Recent findings indicate that this compound also acts as an inhibitor of protein kinase C (PKC), which is implicated in various cellular functions and often elevated in breast tumors .

- Induction of Apoptosis : this compound has been shown to induce cell-cycle arrest and apoptosis in cancer cells at concentrations achievable in extensive metabolizers of tamoxifen .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in the CYP2D6 enzyme, which is responsible for converting tamoxifen into its active metabolites. Variations in CYP2D6 activity can lead to significant differences in this compound plasma levels among patients, impacting therapeutic outcomes .

Breast Cancer Treatment

This compound has demonstrated substantial antitumor activity in clinical trials involving patients who had previously progressed on tamoxifen. Early-phase studies indicated that it could effectively inhibit estrogen-stimulated gene expression when combined with other treatments .

Psychiatric Applications

Recent case studies have explored the use of this compound in treating mood disorders, particularly bipolar disorder with comorbid substance use disorders. In these cases, this compound led to notable improvements in mood stability and reductions in impulsivity and substance use .

Safety Profile

This compound has been reported to have a favorable safety profile, with most adverse effects being mild and manageable. Commonly reported side effects include headache, nausea, and vomiting; however, serious adverse events are rare .

Eigenschaften

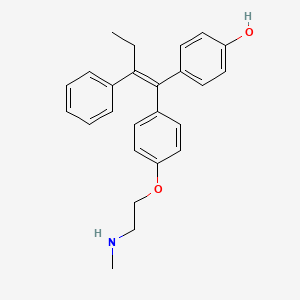

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149880 | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112093-28-4, 110025-28-0 | |

| Record name | Endoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.